

Comprehensive Structure Elucidation of (3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol

CAS No.: 769069-96-7

Cat. No.: B151340

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Introduction & Strategic Significance

The elucidation of substituted pyrazoles presents a unique challenge in small molecule characterization due to annular tautomerism. For **(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol** (CAS: 769069-96-7), the analysis is further compounded by the presence of multiple exchangeable protons (NH₂, OH, Pyrazole-NH) and the potential for intramolecular hydrogen bonding.^[1]

Accurate structural assignment is critical because the tautomeric state governs the molecule's binding mode in active pockets (e.g., ATP-binding sites of kinases).^[1] This guide provides a self-validating analytical workflow to unambiguously assign the connectivity and dominant tautomeric form of this scaffold.

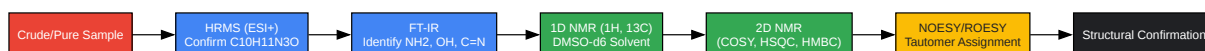
Chemical Identity^{[1][2][3][4][5][6]}

- IUPAC Name: **(3-(2-aminophenyl)-1H-pyrazol-5-yl)methanol^[1]**
- Molecular Formula: C₁₀H₁₁N₃O^[1]

- Molecular Weight: 189.22 g/mol [1]
- Core Scaffold: 3,5-disubstituted-1H-pyrazole[2]

Analytical Workflow Strategy

The elucidation follows a subtractive logic path: establishing the molecular envelope (MS), identifying functional groups (IR), and solving the connectivity/tautomerism (NMR).[1]



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Figure 1: Analytical workflow for the structural determination of pyrazole derivatives.

Mass Spectrometry & Infrared Spectroscopy[1][3][6][7]

High-Resolution Mass Spectrometry (HRMS)[1]

- Method: ESI-TOF or Orbitrap (Positive Mode).[1]
- Expected Result:
(Calc.[1] for $C_{10}H_{12}N_3O$).[1]
- Fragmentation Pattern:
 - m/z 172: Loss of H_2O (
) , characteristic of the primary alcohol.[1]
 - m/z 94: Characteristic aniline fragment if cleavage occurs at the C3-C(phenyl) bond.[1]

Infrared Spectroscopy (FT-IR)

- Diagnostic Bands:

- 3200–3400 cm^{-1} : Broad stretching corresponding to
and
.[1] The primary amine typically shows a doublet (symmetric/asymmetric stretch).[1]
- 1620 cm^{-1} :
scissoring of the amine.[1]
- 1580–1600 cm^{-1} :
of the pyrazole ring.[1]

NMR Spectroscopy: The Elucidation Core

Solvent Choice: DMSO- d_6 is mandatory.[1] Chloroform- d often leads to broadening of exchangeable protons (NH/OH) and fails to stabilize the tautomeric equilibrium, making assignment impossible.[1]

1D Proton NMR (^1H) Assignment

The spectrum will display four distinct regions.

Region	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
Pyrazole NH	12.5 – 13.0	Broad Singlet	1H	N1-H	Highly deshielded; indicates aromaticity.[1]
Aromatic	7.40 (dd)	Doublet of Doublets	1H	Ph-H6	Deshielded by Pyrazole ring current. [1]
Aromatic	6.90 – 7.10	Multiplet	1H	Ph-H4	Para to amino group.
Aromatic	6.60 – 6.80	Multiplet	2H	Ph-H3, H5	Ortho/Para to amino group (shielded).[1]
Pyrazole CH	6.30 – 6.50	Singlet	1H	Pz-H4	Characteristic singlet; confirms 3,5-substitution.
Amine	5.50 – 6.00	Broad Singlet	2H	Ph-NH ₂	Exchangeable with D ₂ O.
Hydroxyl	5.10 – 5.30	Triplet/Broad	1H	CH ₂ -OH	Couples to CH ₂ if sample is dry.
Methylene	4.40 – 4.50	Doublet	2H	CH ₂ -OH	Benzylic-like position on pyrazole.

2D NMR Connectivity (HMBC & COSY)

To prove the connectivity of the 2-aminophenyl group to C3 and the methanol group to C5, we utilize HMBC (Heteronuclear Multiple Bond Correlation).[1]

- HMBC Correlation 1 (The Linker):
 - The Pyrazole singlet (H4, ~6.4 ppm) will show correlations to C3 and C5.[1]
 - Critical: The Methylene protons (CH₂, ~4.5 ppm) will show a strong correlation to C5 and a correlation to C4.[1] This fixes the hydroxymethyl group at one of the quaternary carbons.[1]
- HMBC Correlation 2 (The Phenyl Attachment):
 - The Phenyl proton H6 (ortho to the connection point) will show a correlation to the Pyrazole C3.[1]
 - This confirms the C-C bond between the phenyl ring and the pyrazole.[1]

Tautomerism & Stereochemical Assignment

The most complex aspect of this molecule is the Annular Tautomerism of the pyrazole ring.[1]

- Tautomer A (3-substituted): 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole.[1]
- Tautomer B (5-substituted): 5-(2-aminophenyl)-3-(hydroxymethyl)-1H-pyrazole.[1]

In 3(5)-substituted pyrazoles, the tautomer that allows for intramolecular hydrogen bonding is generally preferred in solution.[1]

The Hydrogen Bond Lock

The ortho-amino group on the phenyl ring acts as a hydrogen bond donor.[1] The Pyrazole N2 (the nitrogen with the lone pair, not the proton) acts as a hydrogen bond acceptor.[1]

- Mechanism: An intramolecular H-bond forms between

[1]

- Consequence: This interaction "locks" the molecule into the tautomer where the phenyl group is adjacent to the N2 nitrogen.[1]
- Numbering Rule: In 1H-pyrazole, if the NH is at position 1, position 5 is adjacent to N1, and position 3 is adjacent to N2.[1]
- Conclusion: To facilitate the H-bond with N2, the phenyl group must be at Position 3.[1]
Therefore, the dominant species is 3-(2-aminophenyl)-5-(hydroxymethyl)-1H-pyrazole.[1]

Figure 2: Tautomeric equilibrium favoring the 3-substituted form due to intramolecular hydrogen bonding.[1]

NOESY Validation

To experimentally verify this:

- Run a 1D NOESY or ROESY experiment.
- Irradiate the Phenyl-NH₂ protons.[1]
- Observation: You will not see a strong NOE to the Pyrazole NH if the H-bond is formed (locked geometry).[1]
- Irradiate the Pyrazole NH.[1]
- Observation: You should see a strong NOE to the Methylene (CH₂) protons.[1]
 - Reasoning: If the NH is at N1, it is adjacent to C5 (which holds the CH₂OH group).[1] This proximity confirms the 5-hydroxymethyl / 1H arrangement.[1]

Experimental Protocol (SOP)

Sample Preparation

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

- Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure shimming quality. [\[1\]](#)

Acquisition Parameters (Bruker 400/500 MHz)

- Temperature: 298 K (25°C). [\[1\]](#)
- Pulse Program: zg30 (1H), zgpg30 (13C).
- Relaxation Delay (D1): Set to 2.0 s to ensure full relaxation of aromatic protons for accurate integration.
- Scans: 16 scans (1H), 1024 scans (13C) to detect quaternary carbons.

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